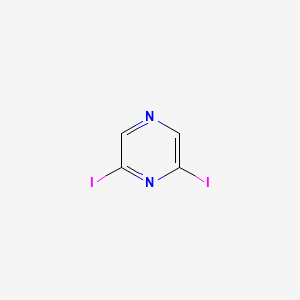

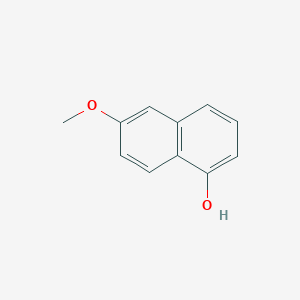

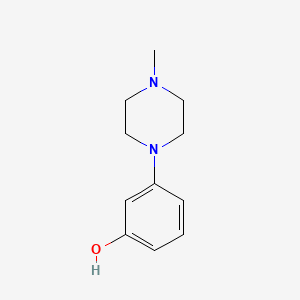

![molecular formula C6H4N2OS B1311753 Oxazolo[5,4-b]pyridine-2(1H)-thione CAS No. 169205-99-6](/img/structure/B1311753.png)

Oxazolo[5,4-b]pyridine-2(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Oxazolo[5,4-b]pyridine-2(1H)-thione has been reported in the literature. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reported the synthesis of a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles .Scientific Research Applications

- Summary of the Application : Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

- Methods of Application or Experimental Procedures : The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride, phosphorus pentachloride or polyphosphoric (PPA) acid . Another approach starts from 2-aroylaminomalonodiamides, which undergo condensation with ethyl formate in the presence of sodium ethoxide to form N-(4-hydroxypyrimidin-5-yl)benzamides, transformed in the next step to 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines by boiling with phosphorus oxychloride .

- Results or Outcomes : The synthesis methods have been successful in producing oxazolo[5,4-d]pyrimidines, which have shown activity against diverse molecular targets .

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Oxazolo[4,5-b]pyridine derivatives have been examined as potential antimicrobial agents . The increasing resistance to antibiotics worldwide has stimulated the development of new bacterial inhibitors .

- Methods of Application or Experimental Procedures : A series of oxazolo[4,5-b]pyridine was synthesized in the lab and screened for antimicrobial activity . The antimicrobial analyses of the synthesized compounds were based on minimum inhibitory concentration determination, against four strains of bacteria .

- Results or Outcomes : The results showed that the synthesized compounds have elicited good activity profile against methicillin-resistant Staphylococcus aureus (S. aureus), the bacterium that is largely responsible for hospital-acquired infections . In vitro and in silico studies revealed that compounds 3d, 3g, and 3h have demonstrated significant antibacterial activity in comparison to the standard control drug ampicillin and streptomycin .

- Summary of the Application : Pyrazolo[3,4-b]pyridine derivatives are often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets .

- Methods of Application or Experimental Procedures : The most common method for the synthesis of pyrazolo[3,4-b]pyridines is based on the condensation of pyrimidine derivatives resulted in the fused pyrazole ring .

- Results or Outcomes : The synthesis methods have been successful in producing pyrazolo[3,4-b]pyridines, which have shown activity against diverse molecular targets .

properties

IUPAC Name |

1H-[1,3]oxazolo[5,4-b]pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMUUISSZDCMKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)OC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434059 |

Source

|

| Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[5,4-b]pyridine-2(1H)-thione | |

CAS RN |

169205-99-6 |

Source

|

| Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169205-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazolo[5,4-b]pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

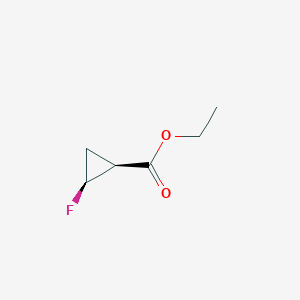

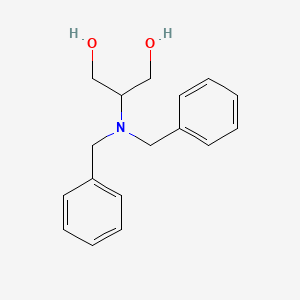

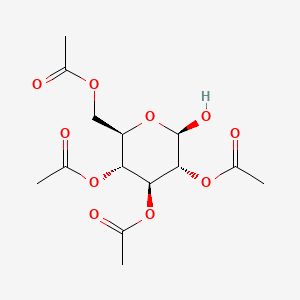

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B1311682.png)

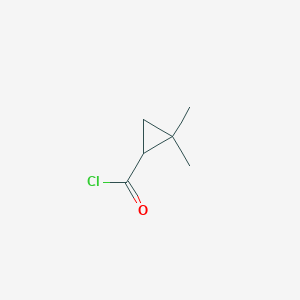

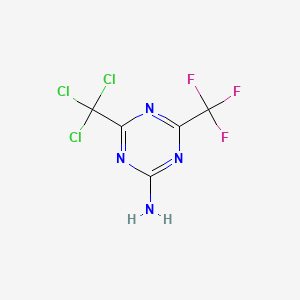

![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)

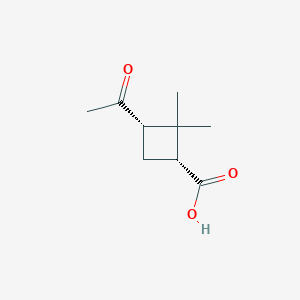

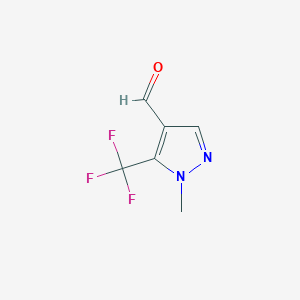

![2,2,2-trifluoro-N-(6-iodoimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1311695.png)